Cas no 340185-09-3 (N-Isopropyl-2-oxooxazolidine-3-sulfonamide)

N-イソプロピル-2-オキソオキサゾリジン-3-スルホンアミドは、有機合成化学において重要なスルホンアミド系化合物です。この化合物は、オキサゾリジン環とスルホンアミド基を有する特異な構造を持ち、医薬品中間体や機能性材料の合成において高い反応性を示します。特に、立体選択的反応や多段階合成プロセスにおける中間体として優れた性能を発揮します。その安定性と溶解性のバランスが良く、有機溶媒への溶解性に優れるため、反応条件の最適化が容易です。また、官能基の導入や変換が可能な点も特徴で、多様な誘導体合成への応用が期待されます。

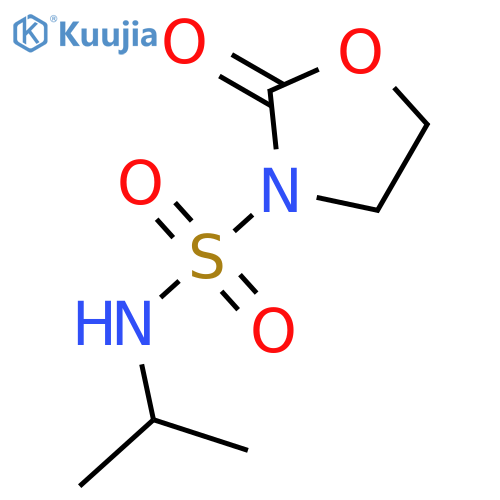

340185-09-3 structure

商品名:N-Isopropyl-2-oxooxazolidine-3-sulfonamide

CAS番号:340185-09-3

MF:C6H12N2O4S

メガワット:208.235480308533

MDL:MFCD11501923

CID:1462518

PubChem ID:45926155

N-Isopropyl-2-oxooxazolidine-3-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-Oxazolidinesulfonamide, N-(1-methylethyl)-2-oxo-

- 2-oxo-N-propan-2-yl-1,3-oxazolidine-3-sulfonamide

- N-isopropyl-2-oxooxazolidine-3-sulfonamide

- SCHEMBL6983526

- AKOS027252837

- CS-0171964

- A912369

- DTXSID10672858

- AR3692

- DB-343899

- AS-45665

- 340185-09-3

- MFCD11501923

- 2-Oxo-N-(propan-2-yl)-1,3-oxazolidine-3-sulfonamide

- N-Isopropyl-2-oxooxazolidine-3-sulfonamide

-

- MDL: MFCD11501923

- インチ: InChI=1S/C6H12N2O4S/c1-5(2)7-13(10,11)8-3-4-12-6(8)9/h5,7H,3-4H2,1-2H3

- InChIKey: LWTSNAAKXGLFDJ-UHFFFAOYSA-N

- ほほえんだ: CC(C)NS(=O)(=O)N1CCOC1=O

計算された属性

- せいみつぶんしりょう: 208.05186

- どういたいしつりょう: 208.05177804g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 84.1Ų

じっけんとくせい

- 色と性状: White to Yellow Solid

- PSA: 75.71

N-Isopropyl-2-oxooxazolidine-3-sulfonamide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H320;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:Room temperature

N-Isopropyl-2-oxooxazolidine-3-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | AR3692-0.25/G |

N-ISOPROPYL-2-OXOOXAZOLIDINE-3-SULFONAMIDE |

340185-09-3 | 95% | 0.25g |

$226 | 2023-09-15 | |

| abcr | AB308263-1 g |

N-Isopropyl-2-oxooxazolidine-3-sulfonamide, 95%; . |

340185-09-3 | 95% | 1 g |

€1,198.00 | 2023-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242604-1g |

N-Isopropyl-2-oxooxazolidine-3-sulfonamide |

340185-09-3 | 95% | 1g |

¥7286.00 | 2024-05-18 | |

| TRC | I779550-50mg |

N-Isopropyl-2-oxooxazolidine-3-sulfonamide |

340185-09-3 | 50mg |

$ 230.00 | 2022-06-04 | ||

| abcr | AB308263-250mg |

N-Isopropyl-2-oxooxazolidine-3-sulfonamide, 95%; . |

340185-09-3 | 95% | 250mg |

€715.70 | 2025-02-19 | |

| abcr | AB308263-1g |

N-Isopropyl-2-oxooxazolidine-3-sulfonamide, 95%; . |

340185-09-3 | 95% | 1g |

€1198.00 | 2024-06-08 | |

| A2B Chem LLC | AI48321-1g |

N-Isopropyl-2-oxooxazolidine-3-sulfonamide |

340185-09-3 | 95% | 1g |

$911.00 | 2024-04-20 | |

| Ambeed | A178488-1g |

N-Isopropyl-2-oxooxazolidine-3-sulfonamide |

340185-09-3 | 95% | 1g |

$708.0 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242604-250mg |

N-Isopropyl-2-oxooxazolidine-3-sulfonamide |

340185-09-3 | 95% | 250mg |

¥2115.00 | 2024-05-18 | |

| Chemenu | CM518445-1g |

N-Isopropyl-2-oxooxazolidine-3-sulfonamide |

340185-09-3 | 95% | 1g |

$*** | 2023-05-30 |

N-Isopropyl-2-oxooxazolidine-3-sulfonamide 関連文献

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

340185-09-3 (N-Isopropyl-2-oxooxazolidine-3-sulfonamide) 関連製品

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:340185-09-3)N-Isopropyl-2-oxooxazolidine-3-sulfonamide

清らかである:99%

はかる:1g

価格 ($):637.0